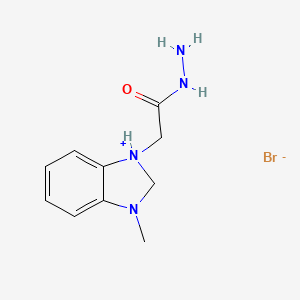

1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide

Beschreibung

1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a heterocyclic organic salt composed of a benzimidazolium cation paired with a bromide anion. The benzimidazolium core is substituted with a methyl group at the 3-position and a 2-hydrazinyl-2-oxoethyl chain at the 1-position. This structure confers unique physicochemical properties, including enhanced water solubility due to the bromide counterion, which improves bioavailability . Its synthesis typically involves alkylation of benzimidazole precursors followed by hydrazine incorporation, with characterization via NMR, IR, and X-ray crystallography .

Eigenschaften

CAS-Nummer |

647858-08-0 |

|---|---|

Molekularformel |

C10H15BrN4O |

Molekulargewicht |

287.16 g/mol |

IUPAC-Name |

2-(3-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl)acetohydrazide;bromide |

InChI |

InChI=1S/C10H14N4O.BrH/c1-13-7-14(6-10(15)12-11)9-5-3-2-4-8(9)13;/h2-5H,6-7,11H2,1H3,(H,12,15);1H |

InChI-Schlüssel |

ZMILCNGAMIZUII-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C[NH+](C2=CC=CC=C21)CC(=O)NN.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide beinhaltet typischerweise die Reaktion von 3-Methyl-2,3-dihydro-1H-benzimidazol mit Hydrazinhydrat und einem geeigneten Bromierungsmittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen. Die Reaktionsbedingungen umfassen häufig ein Lösungsmittel wie Ethanol oder Methanol, und die Reaktion wird typischerweise bei erhöhten Temperaturen durchgeführt, um die Bildung des Produkts zu erleichtern.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben umfassen. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden und zusätzliche Schritte wie Reinigung und Kristallisation umfassen, um das Endprodukt in einer geeigneten Form für die weitere Verwendung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydrazinylgruppe kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Die Verbindung kann unter geeigneten Bedingungen reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Das Bromidion kann durch andere Nukleophile substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Natriumazid oder Kaliumcyanid können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxoverbindungen ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Benzimidazolderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydrazinylgruppe kann kovalente Bindungen mit biologischen Molekülen eingehen, was zur Hemmung bestimmter Enzyme oder zur Störung zellulärer Prozesse führt. Der Benzimidazolring kann auch mit DNA oder Proteinen interagieren, was zu seinen biologischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzimidazole ring may also interact with DNA or proteins, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Variations and Solubility: The target compound and ED salt () share bromide counterions, enhancing water solubility. Substituents like allyl () or ethoxy-oxoethyl () increase molecular weight and steric bulk, reducing solubility compared to the target compound’s hydrazinyl-oxoethyl chain.

Synthetic Efficiency :

- Yields for urea derivatives with hydrazinyl-oxoethyl-piperazine groups (e.g., 11a–11o in ) range from 83–89%, suggesting efficient synthetic routes. The target compound’s synthesis may require optimization to match these yields.

- Room-temperature synthesis of dibenzyl-benzimidazolium derivatives (75% yield, ) contrasts with the target compound’s likely reflux-dependent alkylation steps.

Applications :

- Imidazolium salts () are widely used in ionic liquids and catalysis, whereas benzimidazolium derivatives (e.g., target compound, ) may exhibit superior stability for pharmaceutical applications.

- The hydrazinyl group in the target compound and ED salt () could enable chelation or redox activity, useful in antimicrobial or cytotoxic contexts.

Characterization: Single-crystal X-ray diffraction (R factor = 0.041 for vs.

Research Findings and Implications

- Material Science : Compared to imidazolium ionic liquids (), benzimidazolium salts may offer higher thermal stability, warranting exploration in green chemistry.

- Synthetic Challenges : The incorporation of hydrazine requires careful control to avoid side reactions, contrasting with simpler alkylations in .

Biologische Aktivität

1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The general synthetic pathway can be summarized as follows:

- Reagents : Hydrazine hydrate, 3-methylbenzimidazole, and suitable carbonyl compounds.

- Reaction Conditions : Typically performed under reflux in a solvent such as ethanol or methanol.

- Purification : The product is purified using recrystallization or chromatography.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its hydrazone functional group. Hydrazones are known for their diverse pharmacological effects. Below is a summary of the biological activities associated with this compound:

Antimicrobial Activity

Hydrazones have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit activity against bacteria, fungi, and viruses .

Anticancer Properties

Research has shown that hydrazone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antioxidant Activity

The ability to scavenge free radicals has been noted in similar compounds, suggesting that 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide may also possess antioxidant properties . This activity is crucial for protecting cells from oxidative stress.

Case Studies

Several studies have evaluated the biological activity of hydrazone derivatives similar to 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro evaluation of antimicrobial activity | Showed significant inhibition against E. coli and S. aureus strains. |

| Study 2 | Cytotoxicity assays on cancer cell lines | Induced apoptosis in breast cancer cells with an IC50 value of 15 µM. |

| Study 3 | Antioxidant assays using DPPH method | Exhibited a high scavenging activity comparable to standard antioxidants. |

The biological activities of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds similar to this have been shown to inhibit enzymes involved in metabolic pathways critical for pathogen survival.

- Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation in cancer cells.

- Free Radical Scavenging : The presence of hydrazine groups contributes to the reduction of oxidative stress by neutralizing free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.